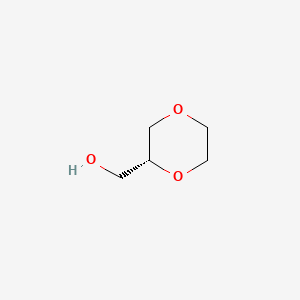
(R)-(1,4-Dioxan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(1,4-Dioxan-2-yl)methanol is an organic compound that features a dioxane ring with a methanol group attached to it
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(1,4-Dioxan-2-yl)methanol typically involves the reaction of 1,4-dioxane with formaldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of ®-(1,4-Dioxan-2-yl)methanol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as acidic or basic catalysts can enhance the reaction efficiency and selectivity.
Types of Reactions:
Oxidation: ®-(1,4-Dioxan-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The hydroxyl group in ®-(1,4-Dioxan-2-yl)methanol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols, hydrocarbons.
Substitution: Various substituted dioxane derivatives.
科学的研究の応用
®-(1,4-Dioxan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of ®-(1,4-Dioxan-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The dioxane ring can also interact with hydrophobic regions of proteins and enzymes, affecting their activity.
類似化合物との比較
1,4-Dioxane: A simpler analog without the methanol group.
Methanol: A simpler alcohol without the dioxane ring.
Ethylene Glycol: Contains two hydroxyl groups but lacks the dioxane ring.
Uniqueness: ®-(1,4-Dioxan-2-yl)methanol is unique due to the presence of both the dioxane ring and the methanol group, which confer distinct chemical and physical properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
生物活性
(R)-(1,4-Dioxan-2-yl)methanol is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula C₅H₁₂O₄ and a molecular weight of approximately 136.14 g/mol. It features a dioxane ring, which contributes to its chemical reactivity and biological interactions. The presence of a hydroxymethyl group (-CH₂OH) enhances its nucleophilic properties, allowing it to participate in various organic reactions such as nucleophilic substitutions and condensation reactions.
Case Studies and Research Findings
-
Antiviral Activity :
A study investigated dioxane-based compounds as potential antiviral agents. One variant of this compound demonstrated notable inhibition of viral replication with an effective concentration (EC50) of 3.4 µM. This suggests that modifications to the dioxane structure can significantly enhance antiviral activity . -
Toxicological Profile :
The toxicological profile of 1,4-dioxane provides insights into the safety and potential health effects associated with exposure to dioxane derivatives. Long-term exposure in animal studies has shown adverse effects on the liver and kidneys, as well as potential carcinogenicity . These findings underline the importance of further research into the safety profile of this compound. -
Synthesis Pathways :
The synthesis of this compound typically involves reactions between 1,4-dioxane and formaldehyde under specific conditions. This accessibility for research and industrial applications highlights its potential as a building block in organic synthesis.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,4-Dioxane | Cyclic ether | Non-chiral; used primarily as a solvent |
| (S)-(1,4-Dioxan-2-yl)methanol | Chiral variant | Different stereochemistry affecting reactivity |
| This compound | Chiral variant | Potential applications in medicinal chemistry |
The chiral nature of this compound may lead to different interactions with biological systems compared to its non-chiral counterparts.
特性
IUPAC Name |
[(2R)-1,4-dioxan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEPUAROFJSGJN-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CO1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














